molecular formula C9H9ClO B1647827 3-Chloro-2,4-dimethylbenzaldehyde

3-Chloro-2,4-dimethylbenzaldehyde

Cat. No.: B1647827
M. Wt: 168.62 g/mol
InChI Key: RTVAQWFKVGNBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,4-dimethylbenzaldehyde (CAS: Not explicitly provided; referenced in and ) is a substituted aromatic aldehyde featuring a chloro group at position 3 and methyl groups at positions 2 and 4 on the benzene ring. This compound is utilized in organic synthesis, pharmaceutical intermediates, and specialty chemical production. Its reactivity is influenced by the electron-withdrawing chloro group and electron-donating methyl substituents, which modulate electrophilic aromatic substitution patterns and aldehyde functionality.

Properties

IUPAC Name

3-chloro-2,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVAQWFKVGNBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-Chloro-2,4-dimethylbenzaldehyde but differ in substituent type, position, or functional groups:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference CAS/Data
This compound Cl (C3), CH₃ (C2, C4) C₉H₉ClO Intermediate in drug synthesis; high electrophilicity at aldehyde group Ref: 10-F631589
5-Chloro-2-hydroxy-3-methylbenzaldehyde Cl (C5), OH (C2), CH₃ (C3) C₈H₇ClO₂ Antimicrobial studies; phenolic -OH enhances solubility in polar solvents CAS: 23602-63-3
3-Chloro-2,4-dimethoxybenzaldehyde Cl (C3), OCH₃ (C2, C4) C₉H₉ClO₃ Methoxy groups increase steric hindrance; used in photochemical reactions CAS: 72482-14-5
4-Chloro-2-nitrobenzaldehyde Cl (C4), NO₂ (C2) C₇H₄ClNO₃ Nitro group enhances electrophilicity; precursor to dyes and explosives Listed in catalog
4-Chloro-3-methoxybenzaldehyde Cl (C4), OCH₃ (C3) C₈H₇ClO₂ Methoxy group directs electrophilic substitution to ortho/para positions Similarity index: 0.87

Physicochemical Properties

  • Electron Effects: Methyl groups (C2, C4) in this compound donate electrons via hyperconjugation, activating the ring toward electrophilic attack at positions ortho/para to the chloro group. Methoxy substituents (e.g., in 3-Chloro-2,4-dimethoxybenzaldehyde) are stronger electron donors, further increasing ring activation but introducing steric challenges. Nitro groups (e.g., in 4-Chloro-2-nitrobenzaldehyde) are strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions.
  • Solubility and Stability: Hydroxy-substituted analogues (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde) exhibit higher solubility in aqueous media due to hydrogen bonding. Methyl and methoxy groups enhance lipophilicity, making this compound suitable for non-polar reaction environments.

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